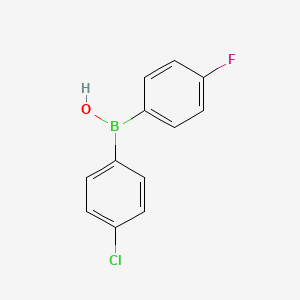
(4-Chlorophenyl)(4-fluorophenyl)borinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)(4-fluorophenyl)borinic acid is an organoboron compound that features both a chlorine and a fluorine substituent on the phenyl rings attached to the boron atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-fluorophenyl)borinic acid typically involves the reaction of 4-chlorophenylboronic acid with 4-fluorophenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the borinic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(4-Chlorophenyl)(4-fluorophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The borinic acid can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen substituents.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Boranes and borohydrides.
Substitution: Substituted phenylboronic acids.
科学的研究の応用
(4-Chlorophenyl)(4-fluorophenyl)borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (4-Chlorophenyl)(4-fluorophenyl)borinic acid in coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the phenyl groups to form a new carbon-carbon bond. The molecular targets include the palladium catalyst and the boron atom, which undergoes transmetalation and reductive elimination steps .
類似化合物との比較
Similar Compounds
- 4-Chlorophenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Trifluoromethylphenylboronic acid
Uniqueness
(4-Chlorophenyl)(4-fluorophenyl)borinic acid is unique due to the presence of both chlorine and fluorine substituents, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can provide distinct electronic and steric effects compared to other boronic acids .
特性
CAS番号 |
872495-48-2 |
|---|---|
分子式 |
C12H9BClFO |
分子量 |
234.46 g/mol |
IUPAC名 |
(4-chlorophenyl)-(4-fluorophenyl)borinic acid |
InChI |
InChI=1S/C12H9BClFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,16H |
InChIキー |
FEPXYFJQUVSRGQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















